

2-Formylfuran-5-boronic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Formylfuran-5-boronic acid

Cat. No.: B159145

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Abstract

2-Formylfuran-5-boronic acid (CAS RN: 27329-70-0), a bifunctional heterocyclic compound, has emerged as a critical building block in modern organic synthesis. Its unique structure, featuring both a reactive aldehyde and a versatile boronic acid moiety on a furan scaffold, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the discovery, historical development of synthetic methodologies, and key applications of **2-formylfuran-5-boronic acid**, with a particular focus on its role in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Detailed experimental protocols for its synthesis are provided, alongside a summary of its physicochemical properties and a discussion of its reactivity, most notably in Suzuki-Miyaura cross-coupling reactions.

Discovery and History

The first documented synthesis of **2-formylfuran-5-boronic acid** was reported by Florentin et al. in 1970.^[1] Their initial approach involved the metalation of 2-formyl-5-bromofuran with butyllithium, followed by a reaction with n-butylborate and subsequent acidic work-up. This pioneering work, however, resulted in a modest yield of only 15%.^[1]

A subsequent publication by the same group in 1976 described an alternative route starting from 2-furaldehyde.^[1] This method involved the protection of the formyl group as a diethylacetal, followed by metalation with methyllithium and reaction with tributyl borate. While

this paper provided spectroscopic characterization (^1H and ^{13}C NMR) of the compound, it did not detail the reaction conditions or yield.[\[1\]](#)

Over the years, the synthetic methodology for **2-formylfuran-5-boronic acid** has been refined to improve yield, purity, and scalability, reflecting its increasing importance as a synthetic intermediate. A significant improvement was reported in a 2006 patent, which describes a process achieving a 75% yield.[\[1\]](#) This optimized procedure has made the compound more accessible for research and development.

Physicochemical Properties

2-Formylfuran-5-boronic acid is typically an off-white to brown powder.[\[2\]](#) A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Formylfuran-5-boronic Acid**

Property	Value	Reference(s)
Molecular Formula	$\text{C}_5\text{H}_5\text{BO}_4$	
Molecular Weight	139.90 g/mol	[3]
Melting Point	136 °C (decomposes)	[2]
Appearance	Beige to brown powder	[2]
Solubility	Insoluble in water	[2]
CAS Number	27329-70-0	[3]

Synthesis of 2-Formylfuran-5-boronic Acid: A Historical Perspective

The synthesis of **2-formylfuran-5-boronic acid** has evolved significantly since its first report. The following table summarizes the progression of synthetic methods and their corresponding yields.

Table 2: Comparison of Synthetic Yields for **2-Formylfuran-5-boronic Acid**

Year	Method	Starting Material	Key Reagents	Yield	Reference
1970	Metalation of bromofuran derivative	2-Formyl-5-bromofuran	n-Butyllithium, n-Butylborate	15%	[1]
1996	Metalation of protected furfural	Furfuraldiethyl acetal	Butyllithium, Trimethylborate	26%	[1]
2006	Optimized metalation of protected furfural	Furfuraldiethyl acetal	Lithium diisopropylamide, Triisopropylborate	75%	[1]

Detailed Experimental Protocols

Optimized Synthesis of 2-Formylfuran-5-boronic Acid (75% Yield)

This protocol is adapted from the method described in US Patent 7,045,640 B2.[\[1\]](#)

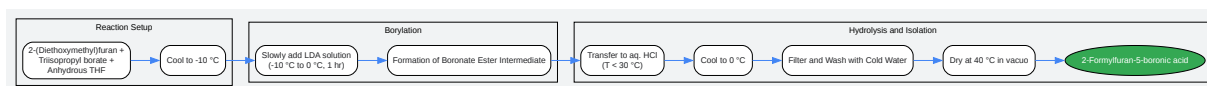
Materials:

- 2-(Diethoxymethyl)furan (1 equivalent)
- Triisopropyl borate (1.5 equivalents)
- Anhydrous tetrahydrofuran (THF)
- Lithium diisopropylamide (LDA) solution (1.3 equivalents)
- Concentrated hydrochloric acid
- Water

Procedure:

- To a dry, three-necked flask equipped with a mechanical stirrer, internal thermometer, and dosing funnel, add 2-(diethoxymethyl)furan, triisopropyl borate, and anhydrous THF under a nitrogen atmosphere.
- Cool the reaction mixture to an internal temperature of -10 °C.
- Slowly add the LDA solution via the addition funnel over 1 hour, maintaining the temperature between -10 °C and 0 °C.
- After the addition is complete, transfer the reaction mixture via cannula to a pre-cooled aqueous hydrochloric acid solution, ensuring the temperature does not exceed 30 °C.
- Cool the resulting tan slurry to 0 °C and filter to collect the precipitate.
- Wash the filter cake twice with cold water.
- Dry the wet filter cake in a vacuum oven at 40 °C to obtain **2-formylfuran-5-boronic acid** as an off-white product.

Workflow Diagram:



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Caption: Optimized synthesis workflow for **2-Formylfuran-5-boronic acid**.

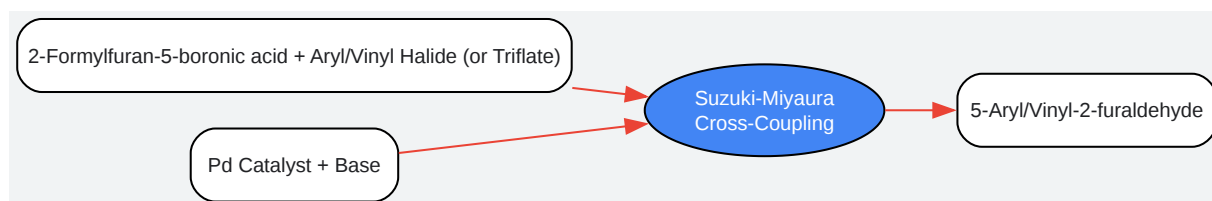
Applications in Organic Synthesis

The bifunctional nature of **2-formylfuran-5-boronic acid** makes it a valuable reagent in organic synthesis. Its primary application is as a partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[1] This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.

The boronic acid functional group readily participates in the catalytic cycle of the Suzuki-Miyaura reaction, while the formyl group can be retained for subsequent transformations or

serve as a key pharmacophoric element in the final product.

General Suzuki-Miyaura Coupling Pathway:



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Caption: Generalized Suzuki-Miyaura coupling using **2-Formylfuran-5-boronic acid**.

This reactivity has been harnessed in the synthesis of a variety of target molecules, including:

- **Pharmaceutical Intermediates:** The furan scaffold is a common motif in biologically active compounds. **2-Formylfuran-5-boronic acid** serves as a key precursor for molecules with potential therapeutic applications.
- **π -Extended Heteroaryl-furan Systems:** The Suzuki-Miyaura coupling with this reagent is employed to create extended conjugated systems, which are of interest in materials science for applications such as organic electronics and dye-sensitized solar cells.[2]

Conclusion

2-Formylfuran-5-boronic acid has a rich history, evolving from a low-yielding curiosity to a readily accessible and highly valuable building block in organic synthesis. The development of more efficient and scalable synthetic routes has been crucial to unlocking its full potential. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, continues to be exploited in the synthesis of complex and functionally diverse molecules for a wide range of applications in medicinal chemistry and materials science. Further research into the applications of this versatile reagent is likely to yield new and innovative molecular architectures with valuable properties.

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